molecular formula C16H20F3N5O B2554973 2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2198373-39-4

2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B2554973
CAS No.: 2198373-39-4
M. Wt: 355.365
InChI Key: MJTSIODURUSDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C16H20F3N5O and its molecular weight is 355.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Reactions

Research on the synthesis and reactions of similar compounds has been widely conducted. For example, the study of isoxazoles and pyridinium salts shows complex reactions leading to various derivatives, which are crucial for developing new chemical entities with potential applications in drug development and materials science (Gurnos Jones & John R. Phipps, 1976). Such studies highlight the importance of synthetic routes in accessing new compounds for further biological or materials science applications.

Antimicrobial Activity

Compounds with pyridine cores have been studied for their antimicrobial properties. A study on new pyridine derivatives demonstrated variable and modest antimicrobial activities against bacteria and fungi, indicating the potential for developing new antimicrobials based on pyridine scaffolds (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011). This research underscores the ongoing need for novel compounds in battling resistant microbial strains.

Analgesic and Neuroprotective Effects

The investigation into derivatives of pyridine and piperazine for their effects on learning and memory in mice suggests potential applications in neurodegenerative diseases and cognitive disorders (Li Ming-zhu, 2012). Such studies are crucial for the development of new therapeutic agents targeting the central nervous system.

Cancer Research

Some derivatives have been explored for their anticancer effects, demonstrating the versatility of pyridine-based compounds in drug discovery and development. For instance, modifications of pyridine-triazolo compounds as PI3K inhibitors showed significant antiproliferative activities and reduced toxicity, suggesting their potential as effective anticancer agents with lower side effects (Xiao-meng Wang et al., 2015).

G-Quadruplex Stabilizers

Ruthenium polypyridyl complexes, related in structure to the compound of interest, have been synthesized and characterized for their ability to stabilize G-quadruplex structures and inhibit telomerase, pointing to potential applications in cancer therapy by targeting telomere maintenance mechanisms (Guoliang Liao et al., 2014).

Mechanism of Action

Properties

IUPAC Name

2-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O/c17-16(18,19)14-2-1-3-15(21-14)25-12-13-4-7-23(8-5-13)10-11-24-9-6-20-22-24/h1-3,6,9,13H,4-5,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTSIODURUSDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)CCN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.